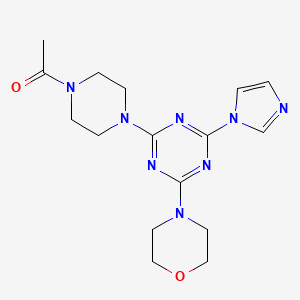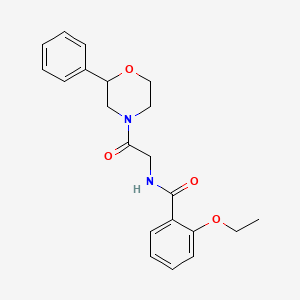
1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole-containing compounds have been shown to be effective against certain types of fungi . They are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the condensation of an aldehyde with an amine .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is typically characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
Imidazole-containing compounds can undergo a variety of chemical reactions, including condensation reactions with aldehydes and ketones .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One-Pot Synthesis of Dihydropyrimidinone Derivatives
A study detailed the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction. These derivatives were synthesized in good yield, showcasing an efficient method for producing compounds with potential biological activity (Bhat et al., 2018).
Antimicrobial Activity of Triazole Derivatives
New 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones showed good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
- Evaluation for Anticancer Activity: Piperazine-2,6-dione derivatives were synthesized and evaluated for their anticancer activity. Compounds demonstrated significant anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of these derivatives (Kumar et al., 2013).
Antimicrobial and Antifungal Activities
- Azole-containing Piperazine Derivatives: A series of azole-containing piperazine derivatives were synthesized and showed moderate to significant antibacterial and antifungal activities, with some compounds exhibiting remarkable broad-spectrum antimicrobial efficacy (Gan et al., 2010).
Synthetic Approaches and Structural Analysis
- Synthesis and Structural Exploration: Research on the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles containing piperidin and morpholino units revealed insights into their molecular structure and potential biological applications (Prasad et al., 2018).
Antioxidant and Enzyme Inhibitory Activities
- Sulfonamides with 1,3,5-Triazine Motifs: A study on benzenesulfonamides incorporating 1,3,5-triazine motifs revealed their moderate antioxidant activity and significant inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase, enzymes associated with neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O2/c1-13(25)21-4-6-22(7-5-21)14-18-15(23-8-10-26-11-9-23)20-16(19-14)24-3-2-17-12-24/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYFXWLAVBRNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2673169.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2673172.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2673176.png)

![1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2673181.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2673183.png)

![8-[(dibenzylamino)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2673185.png)
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid](/img/structure/B2673187.png)

